An In-depth Technical Guide to Dihydroxybenzoic Acids: A Case Study on 2,4-Dihydroxybenzoic Acid
An In-depth Technical Guide to Dihydroxybenzoic Acids: A Case Study on 2,4-Dihydroxybenzoic Acid
A Note to the Researcher: The initial query for "2,4-Diisopropylbenzoic acid" yielded limited comprehensive data in publicly accessible scientific literature, precluding the development of an in-depth technical guide with validated experimental protocols. The available information for 2,4-Diisopropylbenzoic acid (CAS: 108961-55-3) is primarily confined to predicted computational data.[1]
To provide a guide that meets the rigorous standards of scientific integrity and practical utility for researchers, this document will focus on the well-characterized and structurally significant isomer, 2,4-Dihydroxybenzoic Acid (also known as β-Resorcylic acid). This compound offers a rich dataset and established methodologies, making it an excellent subject for a detailed technical exploration.
Introduction: The Scientific Significance of 2,4-Dihydroxybenzoic Acid
2,4-Dihydroxybenzoic acid (2,4-DHBA) is an aromatic carboxylic acid that belongs to the family of dihydroxybenzoic acids.[2] As a carboxyl derivative of resorcinol, it is a compound of considerable interest in medicinal chemistry, materials science, and analytical chemistry.[3][4] Its utility stems from its antioxidant properties, its role as a versatile synthetic intermediate, and its presence as a natural metabolite.[2][3] For instance, it has been identified as a metabolite in human plasma following the consumption of cranberry juice and is a degradation product of anthocyanins from cherries.[2]
This guide provides a comprehensive overview of the core chemical properties, synthesis protocols, reactivity, and analytical methodologies pertaining to 2,4-Dihydroxybenzoic Acid, designed for professionals in drug development and chemical research.
Part 1: Core Chemical and Physical Properties
The physicochemical properties of a compound are foundational to its application. 2,4-DHBA is a white to off-white crystalline powder. Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆O₄ | [2] |
| Molar Mass | 154.121 g·mol⁻¹ | [2] |
| CAS Number | 89-86-1 | [2] |
| Melting Point | 229 °C (decomposes) | [2] |
| Solubility | Soluble in water, ethanol, and diethyl ether. | [2] |
| Acidity (pKa) | pKa₁: 3.11pKa₂: 8.55pKa₃: 14.0 | [2] |
The presence of two hydroxyl groups and one carboxylic acid group dictates its chemical behavior, particularly its acidity and potential for hydrogen bonding, which influences its solubility and crystal structure.
Part 2: Synthesis of 2,4-Dihydroxybenzoic Acid
The primary and most established method for synthesizing 2,4-DHBA is the Kolbe-Schmitt reaction , which involves the carboxylation of resorcinol.[2][5] This reaction is particularly efficient for di- and trihydric phenols compared to monohydric phenols, which require more forcing conditions.[5]
Reaction Principle: Electrophilic Aromatic Substitution
The Kolbe-Schmitt reaction is a carboxylation reaction that proceeds via the electrophilic addition of carbon dioxide to a phenoxide salt. The phenoxide, generated by reacting the phenol (resorcinol) with a base, is highly activated towards electrophilic aromatic substitution. The CO₂, a weak electrophile, then attacks the aromatic ring.
Caption: Generalized workflow for the Kolbe-Schmitt synthesis of 2,4-DHBA.
Experimental Protocol: Solid-Phase Carboxylation
This protocol is adapted from a patented method emphasizing solid-phase reaction, which can be advantageous for yield and purity.[6]
Materials:
-
Resorcinol
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bicarbonate (KHCO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Solids mixer or a comparable high-torque mechanical stirrer with heating mantle
-
Carbon dioxide (gas)
Procedure:
-
Charging the Reactor: In a solids mixer, charge resorcinol, sodium bicarbonate, and potassium bicarbonate. A typical molar ratio involves an excess of the bicarbonate base. For example, for 1 mole of resorcinol, a mixture of approximately 2 kg of NaHCO₃ and 1 kg of KHCO₃ can be used.[6] The use of a sodium and potassium salt mixture is reported to be crucial for the success of solid-phase carboxylation with less costly sodium salts.[6]
-
Reaction Conditions: Begin mixing the solids and introduce a steady stream of carbon dioxide into the reactor at atmospheric pressure. Heat the mixture to between 100-120 °C.[6]
-
Reaction Monitoring: Maintain the reaction with continuous mixing for 2 to 4 hours.[6] The reaction progress can be monitored by periodically taking a small sample, quenching it, and analyzing via HPLC.
-
Work-up and Isolation:
-
After the reaction is complete, cool the solid mixture to room temperature.
-
Introduce the resulting pulverulent product into a large volume of water (e.g., ~10 liters for the scale mentioned in step 1) and stir until dissolved.[6]
-
Slowly add concentrated hydrochloric acid to the aqueous solution to adjust the pH to approximately 3-4. This will protonate the carboxylate and cause the 2,4-dihydroxybenzoic acid to precipitate out of the solution.[6]
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove residual inorganic salts.
-
Dry the purified product under vacuum. A purity of >99% is achievable with this method.[6]
-
Part 3: Chemical Reactivity and Spectroscopic Analysis
The reactivity of 2,4-DHBA is governed by its three functional groups: the carboxylic acid and the two hydroxyl groups.
Key Reactions:
-
Esterification: The carboxylic acid group can be esterified under standard Fischer esterification conditions (alcohol with a catalytic amount of strong acid).
-
Alkylation: The phenolic hydroxyl groups are nucleophilic and can be alkylated. Selective alkylation can be challenging. Studies on the related 2,4-dihydroxybenzaldehyde have shown that the 4-OH group is more acidic and preferentially alkylated over the 2-OH group, which is involved in intramolecular hydrogen bonding with the adjacent carbonyl.[7] A similar selectivity can be expected for 2,4-DHBA.
-
Electrophilic Aromatic Substitution: The benzene ring is highly activated by the two hydroxyl groups, making it susceptible to further electrophilic substitution.
Caption: Key reaction pathways for 2,4-Dihydroxybenzoic Acid.
Spectroscopic Data:
Spectroscopic analysis is critical for structure elucidation and purity assessment.
-
¹H NMR: The proton NMR spectrum of 2,4-DHBA will show distinct signals for the aromatic protons, as well as exchangeable protons from the OH and COOH groups. The aromatic region will display a characteristic splitting pattern based on the substitution.
-
¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will appear significantly downfield (~170 ppm).
-
Mass Spectrometry: The mass spectrum shows a prominent molecular ion peak corresponding to its molecular weight.[8]
-
UV-Vis Spectroscopy: In aqueous solution at high pH, 2,4-DHBA reacts with hydroxyl radicals to form transient phenoxyl and hydroxycyclohexadienyl radicals, which have distinct absorption maxima. The deprotonated form of the hydroxycyclohexadienyl radical has a λₘₐₓ at 420 nm.
Part 4: Applications in Research and Development
2,4-DHBA is a valuable molecule with a range of applications.
-
Pharmaceutical Intermediate: It is a key building block in the synthesis of more complex pharmaceutical agents, including potential anti-inflammatory and antimicrobial drugs.[4]
-
Antioxidant: The resorcinol moiety confers significant antioxidant and radical-scavenging properties, making it of interest for skincare and cosmetic formulations to protect against oxidative stress.[3]
-
Analytical Chemistry: It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, a technique for analyzing large molecules like proteins.[1]
-
Materials Science: It serves as an organic building block for constructing Metal-Organic Frameworks (MOFs).[1]
Part 5: Safety and Handling
As a laboratory chemical, proper handling of 2,4-DHBA is essential.
-
Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or under a fume hood. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.
Conclusion
2,4-Dihydroxybenzoic acid is a multifunctional chemical with a well-established synthesis and a broad range of applications. Its rich reactivity, stemming from its phenolic and carboxylic acid functionalities, makes it a versatile tool for chemists. Understanding its core properties, synthesis, and handling is crucial for leveraging its potential in drug discovery, materials science, and beyond.
References
-
2,4-Dihydroxybenzoic acid. (n.d.). In PubChem. Retrieved from National Center for Biotechnology Information. [Link]
-
2,4-Dihydroxybenzoic acid. (n.d.). In Wikipedia. Retrieved from [Link]
- Preparation of 2,4-dihydroxybenzoic acid. (1991).
-
2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. (2021, March 12). YouTube. [Link]
-
2,4-DIISOPROPYLBENZOIC ACID. (n.d.). Chemsrc. Retrieved from [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. [Link]
-
2-Hydroxy-3,5-diisopropylbenzoic acid. (2006). ResearchGate. [Link]
-
2,4-Dimethoxybenzoicacid. (n.d.). Mol-Instincts. Retrieved from [Link]
-
Absorption spectra of radical forms of 2,4-dihydroxybenzoic acid, a substrate for p-hydroxybenzoate hydroxylase. (1991). PubMed. [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (n.d.). PMC - NIH. [Link]
Sources
- 1. 2,4-DIISOPROPYLBENZOIC ACID | CAS#:108961-55-3 | Chemsrc [chemsrc.com]
- 2. 2,4-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. goldbio.com [goldbio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. youtube.com [youtube.com]
- 6. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 7. 2,4-Dihydroxybenzoic acid(89-86-1) 1H NMR [m.chemicalbook.com]
- 8. 2,4-Dichlorobenzoic acid(50-84-0) 1H NMR spectrum [chemicalbook.com]
